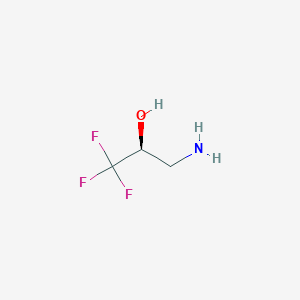
(2S)-3-amino-1,1,1-trifluoro-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S)-3-amino-1,1,1-trifluoro-2-propanol is a fluorinated amino alcohol that is structurally related to 3-amino-1-propanol. While the specific compound is not directly studied in the provided papers, insights can be drawn from the structural and vibrational characterization of 3-amino-1-propanol as well as the synthesis of related perfluoro-tert-butyl hydroxyproline amino acids.
Synthesis Analysis
The synthesis of related compounds, such as (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, involves a Mitsunobu reaction with perfluoro-tert-butanol. This key step introduces a perfluoro-tert-butyl group with nine chemically equivalent fluorines, which could be analogous to the trifluoromethyl group in (2S)-3-amino-1,1,1-trifluoro-2-propanol. The synthesis is completed in 2-5 steps, starting with Fmoc-, Boc-, and free amino acids .
Molecular Structure Analysis
The molecular structure of 3-amino-1-propanol has been studied using a combination of molecular orbital calculations and vibrational spectroscopy. The compound exists as a mixture of conformers, with the most stable forms exhibiting an intramolecular OH-N hydrogen bond. These findings could be relevant to the molecular structure analysis of (2S)-3-amino-1,1,1-trifluoro-2-propanol, as the presence of the trifluoromethyl group could influence the conformational stability and hydrogen bonding patterns .
Chemical Reactions Analysis
Although the specific chemical reactions of (2S)-3-amino-1,1,1-trifluoro-2-propanol are not detailed in the provided papers, the incorporation of perfluoro-tert-butyl groups in related amino acids suggests that the compound may undergo reactions typical of amino alcohols, such as forming esters, amides, and peptides. The presence of the fluorine atoms may also impart unique reactivity, potentially useful in the development of probes and medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of (2S)-3-amino-1,1,1-trifluoro-2-propanol can be inferred from the properties of similar compounds. For instance, the vibrational spectroscopy data of 3-amino-1-propanol provides insights into the behavior of the molecule in different phases, such as isolated gas, liquid, and Argon matrix. The presence of intramolecular hydrogen bonding significantly influences the stability and vibrational characteristics of the molecule. These properties are likely to be altered in (2S)-3-amino-1,1,1-trifluoro-2-propanol due to the electron-withdrawing effect of the trifluoromethyl group, which could affect both hydrogen bonding and the overall polarity of the molecule .
Aplicaciones Científicas De Investigación
Hydrogen Bonding in Crystals
Trifluoromethylated amino alcohols like 3-(N,N-dialkylamino)-1,1,1-trifluoro-2-propanols form chiral spiral hydrogen bonding chains in crystals. The unique feature of these chains is the alternating intermolecular-medium and intramolecular-weak hydrogen bonds, contributing to the formation of a tentative zwitterionic form of the molecule. This is crucial for understanding the structural dynamics and interactions in crystalline materials (Katagiri et al., 2005).
Polymorphism in Amino Alcohol Salts
In a study of amino alcohols and quinaldinate salts, variations in hydrogen bonding and π∙∙∙π stacking interactions were observed. This highlighted the different connectivity patterns in structures, influenced by the amino alcohols' hydrogen bonding potential. These insights are significant for the field of molecular crystal engineering (Podjed & Modec, 2022).
Molecular Synthesis and Inhibition Studies
A study in 2001 explored the synthesis of novel N,N-disubstituted trifluoro-3-amino-2-propanols as potent inhibitors of cholesteryl ester transfer protein (CETP). This research is significant for developing new pharmaceutical compounds (Massa et al., 2001).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are often used as a source of this information.
Direcciones Futuras
This could involve predicting new uses for the compound, new methods for its synthesis, or new reactions that it could undergo. This often requires a deep understanding of the compound and creativity in predicting its future applications.
I hope this general approach is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
Propiedades
IUPAC Name |
(2S)-3-amino-1,1,1-trifluoropropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3NO/c4-3(5,6)2(8)1-7/h2,8H,1,7H2/t2-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISHBQWFBUTROQ-REOHCLBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(F)(F)F)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-amino-1,1,1-trifluoro-2-propanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

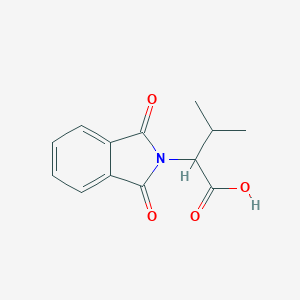


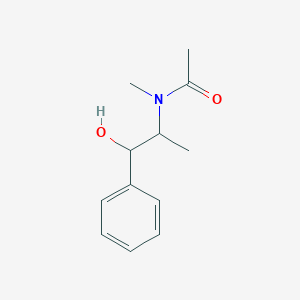

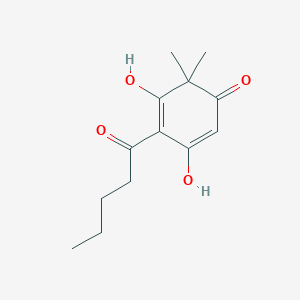



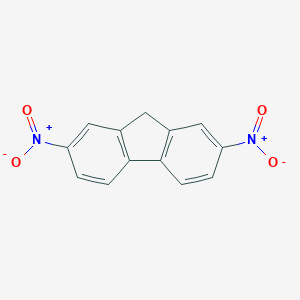


![Disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B108068.png)
![Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B108072.png)